molecular formula C9H6Cl2N2O B13196569 2,5-Dichloro-8-methylquinazolin-4-ol

2,5-Dichloro-8-methylquinazolin-4-ol

Katalognummer: B13196569
Molekulargewicht: 229.06 g/mol
InChI-Schlüssel: KQNVULDTSXZRSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichloro-8-methylquinazolin-4-ol is a chemical compound with the molecular formula C9H6Cl2N2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-8-methylquinazolin-4-ol typically involves the reaction of 2-amino-5-chlorobenzonitrile with chloroacetyl chloride under anhydrous conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-8-methylquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,5-Dichloro-8-methylquinazolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-8-methylquinazolin-4-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound can bind to DNA and proteins, interfering with their normal functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylquinazolin-4-ol: A similar compound with a methyl group instead of chlorine atoms.

    2,5-Dichloroquinazoline: Lacks the hydroxyl group present in 2,5-Dichloro-8-methylquinazolin-4-ol.

    8-Methylquinazolin-4-ol: Similar structure but without chlorine atoms.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a hydroxyl group enhances its reactivity and potential as a pharmacophore .

Eigenschaften

Molekularformel

C9H6Cl2N2O

Molekulargewicht

229.06 g/mol

IUPAC-Name

2,5-dichloro-8-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H6Cl2N2O/c1-4-2-3-5(10)6-7(4)12-9(11)13-8(6)14/h2-3H,1H3,(H,12,13,14)

InChI-Schlüssel

KQNVULDTSXZRSS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)Cl)C(=O)NC(=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.